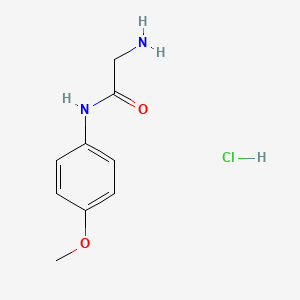

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

Description

The exact mass of the compound 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-(4-methoxyphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-13-8-4-2-7(3-5-8)11-9(12)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOKSQCFMCMTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672606 | |

| Record name | N-(4-Methoxyphenyl)glycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85622-19-1 | |

| Record name | NSC19455 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methoxyphenyl)glycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride

Abstract: This document provides an in-depth technical guide for the synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride, a valuable building block in medicinal and chemical research. The described pathway is a robust, two-step process commencing with the acylation of p-anisidine, followed by a nucleophilic substitution to introduce the amine functionality, and concluding with salt formation. This guide emphasizes the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers insights into the rationale behind procedural choices to ensure reproducibility and high yield.

Strategic Overview: Retrosynthetic Analysis

The synthesis of the target molecule is logically approached through a two-step sequence. A retrosynthetic analysis reveals a straightforward pathway involving the formation of an amide bond followed by the installation of the primary amine. The hydrochloride salt form is targeted for its improved stability and handling characteristics.

The primary disconnection is at the C-N bond of the primary amine, suggesting an alkyl halide precursor. This leads to the key intermediate, 2-chloro-N-(4-methoxyphenyl)acetamide. This intermediate is readily accessible via the acylation of a commercially available aniline derivative.

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide

The initial step involves the formation of an amide bond between p-anisidine (4-methoxyaniline) and chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction.

Mechanism and Experimental Rationale

The lone pair of electrons on the nitrogen atom of p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[1] The subsequent loss of a chloride ion and a proton results in the formation of the stable amide product.

Choice of Solvent and Base:

-

Solvent: An inert aprotic solvent like acetic acid, dichloromethane (DCM), or tetrahydrofuran (THF) is ideal.[2][3] These solvents effectively dissolve the starting materials without participating in the reaction. Acetic acid can serve as both a solvent and a proton source, facilitating the reaction.[2]

-

Base: The reaction generates hydrochloric acid (HCl) as a byproduct.[4] A base is required to neutralize this acid, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Common choices include tertiary amines like triethylamine (TEA) or a weaker base like sodium acetate.[3][5] Using an excess of the starting amine can also serve this purpose, though it is less atom-economical.[6]

Detailed Experimental Protocol

This protocol is adapted from a procedure utilizing acetic acid and sodium acetate.[2][5]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (0.047 mol, 5.8 g) in 40 mL of glacial acetic acid.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Reagent Addition: Add chloroacetyl chloride (0.047 mol, 3.7 mL) dropwise to the cold, stirring solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 30 minutes.

-

Precipitation: To the stirring mixture, add a prepared solution of 35 mL of saturated sodium acetate. A solid precipitate should begin to form.

-

Isolation: Continue stirring for 30 minutes at room temperature to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any residual acetic acid and salts. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

The expected product is a white to off-white solid with a high degree of purity.

Part II: Synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride

The second stage involves converting the chloro-intermediate into the final primary amine hydrochloride. A robust method for this transformation is a two-step sequence involving an azide intermediate, which avoids the potential for over-alkylation common with direct amination.

Mechanism and Experimental Rationale

Step 2a: Azidation The chloro group is a good leaving group and is readily displaced by a potent nucleophile. Sodium azide (NaN₃) is an excellent choice for this SN2 reaction, cleanly converting the alkyl chloride to an alkyl azide.[7] Acetone is a common solvent for this reaction as it readily dissolves the organic substrate, and while sodium azide has limited solubility, the reaction proceeds effectively.[7]

Step 2b: Reduction and Salt Formation The azide intermediate is then reduced to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, high-yielding method for this transformation. The reaction proceeds under a hydrogen atmosphere, reducing the azide to the amine and liberating nitrogen gas.

Finally, the introduction of hydrochloric acid (typically as a solution in an organic solvent like isopropanol or ether) protonates the basic amine, causing the hydrochloride salt to precipitate from the solution as a stable, crystalline solid.

Detailed Experimental Protocol

-

Azidation:

-

In a 250 mL flask, suspend 2-chloro-N-(4-methoxyphenyl)acetamide (0.04 mol, 7.98 g) and sodium azide (0.052 mol, 3.38 g) in 100 mL of acetone.[7]

-

Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts (NaCl).

-

Evaporate the acetone under reduced pressure to yield the crude 2-azido-N-(4-methoxyphenyl)acetamide, which can often be used in the next step without further purification.

-

-

Reduction and Salt Formation:

-

Caution: Handle the azide intermediate with care as organic azides can be energetic.

-

Dissolve the crude azide intermediate in 150 mL of methanol or ethanol.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5 mol % loading, ~0.4 g).

-

Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (via balloon or Parr shaker) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

-

Once complete, carefully purge the system with nitrogen again. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

-

Combine the filtrates and cool the solution in an ice bath.

-

Slowly add a 2M solution of HCl in isopropanol or diethyl ether dropwise until the solution becomes acidic (check with pH paper) and a precipitate forms.

-

Stir the slurry in the ice bath for 30 minutes, then collect the white precipitate by vacuum filtration.

-

Wash the filter cake with cold diethyl ether and dry under vacuum to yield the final product, 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.

-

Overall Synthesis Workflow

Caption: Step-by-step experimental workflow diagram.

Characterization and Data

Proper characterization of the intermediate and final product is crucial for validating the synthesis.

| Compound | Property | Expected Value |

| p-Anisidine | Molecular Weight | 123.15 g/mol |

| Appearance | White to yellowish solid | |

| 2-Chloro-N-(4-methoxyphenyl)acetamide | Molecular Weight | 199.64 g/mol |

| Appearance | White to off-white solid[8] | |

| Melting Point | ~118-120 °C | |

| 2-Amino-N-(4-methoxyphenyl)acetamide HCl | Molecular Weight | 218.68 g/mol |

| Appearance | White crystalline solid | |

| ¹H NMR (DMSO-d₆) | δ ~8.3 (br s, 3H, NH₃⁺), ~7.5 (d, 2H), ~6.9 (d, 2H), ~3.9 (s, 2H, CH₂), ~3.7 (s, 3H, OCH₃) |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The broad singlet for the ammonium protons (NH₃⁺) is characteristic.

References

- Google Patents. (2013). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

-

PubChem. (n.d.). N-(2-Amino-4-methoxyphenyl)acetamide. Retrieved from [Link]

-

Supplementary Information. (n.d.). [No specific title available]. Retrieved from [Link]

-

Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 750–754. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. Retrieved from [Link]

- Google Patents. (2006). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

-

PubMed Central. (2011). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

-

PubMed. (2006). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

-

Sphinxsai. (2017). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR of 2-(4-methoxyphenyl)-2-oxo-N-(1-phenylethyl)acetamide (3p). Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Sulfonylation of p-anisidine with p-chloro sulfonyl chloride in the presence of different catalyst with CH 3 CN as a solvent. Retrieved from [Link]

-

Semantic Scholar. (2017). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

-

PubMed Central. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (2017). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]

- 8. ijpsr.info [ijpsr.info]

An In-Depth Technical Guide to 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride, a compound of interest in medicinal chemistry and drug discovery. Drawing upon available data and established scientific principles, this document aims to be an essential resource for researchers working with this molecule and related structures.

Compound Identification and Core Properties

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is the hydrochloride salt of a substituted acetamide. The presence of a primary amine, an amide linkage, and a methoxy-substituted phenyl ring suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse biological activities. The hydrochloride salt form is typically employed to enhance solubility and stability.

While there appears to be some ambiguity in publicly available databases regarding the definitive CAS number for this specific salt, the most frequently cited CAS number for the free base, 2-Amino-N-(4-methoxyphenyl)acetamide, is 148627-63-8 [1]. For the hydrochloride salt, multiple CAS numbers have been noted in commercial listings, including 85622-19-1 and 5550-46-9 . Researchers are advised to verify the identity of their material using the analytical data provided in this guide.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source/Comment |

| IUPAC Name | 2-amino-N-(4-methoxyphenyl)acetamide hydrochloride | --- |

| Molecular Formula | C₉H₁₃ClN₂O₂ | Calculated |

| Molecular Weight | 216.67 g/mol | Calculated |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)CN.Cl | PubChem CID: 409191 (for free base)[1] |

| InChI Key | MAVJTZKUNOKGPF-UHFFFAOYSA-N | PubChem CID: 409191 (for free base)[1] |

| Appearance | White to off-white solid (predicted) | Based on related compounds |

| Melting Point | Not experimentally determined. For reference, the related compound 4'-Methoxyacetanilide has a melting point of 128-130 °C. | Further experimental verification is required. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form generally increases aqueous solubility. |

| Stability | Store in a cool, dry place away from incompatible materials. | Standard practice for amine salts. |

Synthesis and Characterization

The synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride can be conceptualized as a multi-step process, likely commencing from readily available starting materials. While a specific, detailed protocol for the hydrochloride salt is not extensively documented in peer-reviewed literature, a plausible synthetic route can be inferred from established organic chemistry principles and published syntheses of related compounds.

A logical synthetic pathway would involve the initial synthesis of an N-protected amino acid, followed by coupling with 4-methoxyaniline and subsequent deprotection and salt formation. An alternative and more direct approach would be the amination of a suitable halo-acetamide precursor.

Figure 1: Plausible synthetic routes to 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.

Experimental Protocol: A Generalized Approach to Synthesis

The following protocol describes a potential method for the synthesis of the free base, 2-Amino-N-(4-methoxyphenyl)acetamide, which can then be converted to the hydrochloride salt. This is a generalized procedure and may require optimization.

Step 1: Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide

-

Dissolve 4-methoxyaniline in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Add an equimolar amount of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

-

Slowly add a solution of chloroacetyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-(4-methoxyphenyl)acetamide.

-

Purify the product by recrystallization or column chromatography.

Step 2: Amination of 2-Chloro-N-(4-methoxyphenyl)acetamide

-

Dissolve the purified 2-chloro-N-(4-methoxyphenyl)acetamide in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add an excess of an ammonia source, such as a solution of ammonia in methanol or sodium azide followed by a reduction step (e.g., with triphenylphosphine or catalytic hydrogenation).

-

Heat the reaction mixture and monitor its progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture and perform an appropriate workup. If using sodium azide, the intermediate azide must be handled with extreme caution due to its explosive nature.

-

Purify the resulting 2-Amino-N-(4-methoxyphenyl)acetamide (free base) by column chromatography or recrystallization.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, dioxane, or methanol).

-

Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether or dioxane) with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.

Characterization of the Final Product

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, the methylene protons adjacent to the amino and carbonyl groups, and the amine and amide protons. The integration of these signals should correspond to the number of protons in each environment.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretches of the primary amine and the amide, the C=O stretch of the amide, and C-O stretching of the ether.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

-

Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

-

Elemental Analysis: To confirm the empirical formula.

Potential Applications in Drug Discovery and Development

While specific biological activities for 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride are not extensively reported, its structural motifs are present in a variety of biologically active molecules. The N-arylacetamide moiety is a common feature in many pharmaceutical compounds[2].

Potential Areas of Investigation:

-

Antimicrobial Agents: The core structure has been investigated for potential antimicrobial applications[2].

-

Central Nervous System (CNS) Activity: The methoxyphenyl group is a common feature in compounds targeting CNS receptors. A related compound, AC-90179, which has a more complex structure but shares the 2-(4-methoxyphenyl)acetamide core, has been characterized as a selective serotonin 2A receptor inverse agonist, a profile associated with atypical antipsychotics. This suggests that derivatives of the title compound could be explored for their potential in treating psychiatric disorders.

-

Antioxidant and Anti-inflammatory Activity: Acetamide derivatives have been studied for their potential antioxidant and anti-inflammatory properties.

Figure 2: Potential research applications of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.

Safety, Handling, and Storage

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

-

Ingestion: Do not ingest. If ingestion occurs, seek immediate medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and incompatible materials.

Conclusion

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is a compound with potential for further investigation in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structure contains motifs common to biologically active molecules. However, a significant lack of published experimental data, particularly for the hydrochloride salt, necessitates thorough analytical characterization by any researcher intending to work with this compound. This guide provides a framework for understanding its properties and a starting point for its synthesis and further exploration. It is crucial that all laboratory work is conducted with appropriate safety precautions.

References

-

Chemsrc. (2025, August 26). 4'-Methoxyacetanilide | CAS#:51-66-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5827, N-(4-Methoxyphenyl)Acetamide. Retrieved from [Link]

-

Tahir, M. H., et al. (2012). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1968. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231499, N-(2-Amino-4-methoxyphenyl)acetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 409191, 2-amino-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

Sources

A Technical Guide to 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride, a substituted glycinamide with potential applications in pharmaceutical research and development. The document details the compound's molecular structure and physicochemical properties. It presents a robust, two-step synthetic pathway, beginning with the N-acylation of p-anisidine to form the key intermediate, 2-chloro-N-(4-methoxyphenyl)acetamide, followed by nucleophilic substitution to yield the final amino-acetamide. Detailed protocols for synthesis and purification are provided, emphasizing the rationale behind procedural choices. Furthermore, this guide outlines a full suite of analytical techniques for structural elucidation and purity confirmation, including expected outcomes for NMR, IR, and mass spectrometry. Finally, it discusses safety considerations and explores the potential utility of this molecule as a building block in medicinal chemistry, drawing context from the known biological activities of related glycinamide structures.

Molecular Structure and Physicochemical Properties

2-Amino-N-(4-methoxyphenyl)acetamide is a derivative of glycinamide, the simplest amino acid amide. The core structure consists of a glycinamide backbone where the amide nitrogen is substituted with a 4-methoxyphenyl (p-anisyl) group. The hydrochloride salt is formed by the protonation of the primary amino group on the acetyl moiety, enhancing its solubility in aqueous media.

The definitive structure and key computed properties of the free base form are provided by the PubChem database[1].

Molecular Diagram

The connectivity of the atoms in the 2-Amino-N-(4-methoxyphenyl)acetamide cation is illustrated below.

Caption: 2D representation of the 2-Amino-N-(4-methoxyphenyl)acetamide cation.

Physicochemical Data

The following table summarizes the key identifiers and computed properties for the free base, 2-Amino-N-(4-methoxyphenyl)acetamide. Experimental data for the hydrochloride salt, such as melting point and solubility, are not widely reported in the literature and should be determined empirically.

| Property | Value | Source |

| IUPAC Name | 2-amino-N-(4-methoxyphenyl)acetamide | PubChem[1] |

| Synonym | N-(p-methoxyphenyl)glycinamide | PubChem[1] |

| CAS Number (Free Base) | 148627-63-8 | PubChem[1] |

| Molecular Formula | C₉H₁₂N₂O₂ | PubChem[1] |

| Molecular Weight | 180.20 g/mol | PubChem[1] |

| Monoisotopic Mass | 180.089877630 Da | PubChem[1] |

| SMILES | COC1=CC=C(C=C1)NC(=O)CN | PubChem[1] |

| InChIKey | MAVJTZKUNOKGPF-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Purification

The synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is logically approached via a two-step process. This strategy ensures high yields and purity by first constructing a stable chlorinated intermediate, which is then converted to the final product.

Synthetic Workflow Overview

Caption: High-level workflow for the synthesis of the target compound.

Step 1: Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide (Intermediate)

Principle: This step involves the N-acylation of a primary aromatic amine, p-anisidine, with chloroacetyl chloride.[2] The reaction is highly efficient but requires careful temperature control and the presence of a base to neutralize the HCl byproduct. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective, non-nucleophilic base for this transformation, and tetrahydrofuran (THF) is a suitable aprotic solvent.[3]

Protocol:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-salt bath.

-

Reagents: Dissolve p-anisidine (6.15 g, 50 mmol) in 100 mL of anhydrous THF in the flask. Add DBU (1.8 mL, 12 mmol).

-

Reaction: Stir the mixture for 15 minutes, allowing it to cool to 0°C. Add chloroacetyl chloride (4.0 mL, 50.5 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.[3]

-

Workup: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Isolation: Pour the reaction mixture into 300 mL of ice-cold water. The white solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 2-Chloro-N-(4-methoxyphenyl)acetamide as white crystals. A synthesis for this intermediate has been reported with a yield of 80%.[4]

Step 2: Synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride

Principle: The α-chloro group of the intermediate is susceptible to nucleophilic substitution. By using aqueous ammonia, the chloro group is displaced to form the primary amine. This reaction is analogous to the synthesis of related amino-acetamides.[5] The final step involves converting the resulting free base into its hydrochloride salt to improve stability and handling.

Protocol:

-

Setup: In a sealed pressure vessel, suspend the intermediate, 2-Chloro-N-(4-methoxyphenyl)acetamide (4.0 g, 20 mmol), in 50 mL of ethanol.

-

Reaction: Add 50 mL of concentrated aqueous ammonia (28-30%). Seal the vessel and heat the mixture to 60°C with vigorous stirring for 12 hours.

-

Isolation of Free Base: Cool the vessel to room temperature. Evaporate the solvent and excess ammonia under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to yield the free base, 2-Amino-N-(4-methoxyphenyl)acetamide.

-

Salt Formation: Dissolve the crude free base in 30 mL of anhydrous 1,4-dioxane. While stirring, slowly add a 4M solution of HCl in dioxane until the solution becomes acidic (test with pH paper).

-

Purification: The hydrochloride salt will precipitate. If precipitation is slow, add diethyl ether to facilitate it. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the intermediate and final product is critical. A combination of spectroscopic methods should be employed.

Analytical Workflow

Caption: Standard analytical workflow for compound characterization.

Analysis of the Intermediate: 2-Chloro-N-(4-methoxyphenyl)acetamide

-

¹H NMR (DMSO-d₆): The spectrum is expected to show a singlet for the methoxy (–OCH₃) protons around 3.7 ppm. The protons of the chloromethyl group (–CH₂Cl) will appear as a distinct singlet around 4.2 ppm. Aromatic protons will appear as two doublets in the 6.9-7.5 ppm region, characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the amide proton (–NH) will be observed downfield, typically above 10 ppm.

-

¹³C NMR (DMSO-d₆): Key signals include the methoxy carbon (~55 ppm), the chloromethyl carbon (~45 ppm), and the amide carbonyl carbon (~165 ppm). Aromatic carbons will appear between 114 and 156 ppm.[6]

-

FT-IR (KBr, cm⁻¹): Look for a strong N–H stretching band around 3300 cm⁻¹, a sharp, strong C=O (Amide I) stretching band around 1660-1680 cm⁻¹, and C–O stretching for the ether group around 1240 cm⁻¹.

Expected Analysis of the Final Product: 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride

-

¹H NMR (D₂O or DMSO-d₆): The most significant change from the intermediate will be the disappearance of the –CH₂Cl singlet and the appearance of a new singlet for the aminomethyl group (–CH₂NH₃⁺), typically shifted downfield to ~3.9-4.1 ppm due to the electron-withdrawing effect of the ammonium group. The methoxy singlet and aromatic patterns will remain similar. The ammonium protons (–NH₃⁺) may appear as a broad singlet or exchange with the solvent.

-

FT-IR (KBr, cm⁻¹): The C=O stretch will remain. Key new features will include broad and strong N–H stretching bands for the ammonium group (R-NH₃⁺) in the 2800-3100 cm⁻¹ region, overlapping with C-H stretches. N–H bending vibrations will also be present around 1500-1600 cm⁻¹.

-

Mass Spectrometry (ESI+): The analysis should detect the molecular ion of the free base [M+H]⁺ at an m/z corresponding to the calculated exact mass of C₉H₁₃N₂O₂⁺ (181.09715 Da).

Potential Applications and Research Context

While specific biological activities for 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride are not extensively documented, its structural class—glycinamides—is of significant interest in drug development.

-

Prodrug Potential: Glycinamide derivatives can serve as prodrugs for glycine, which has roles in neurotransmission.[7]

-

CNS-Active Scaffolds: Substituted glycinamides have been explored as agonists for G protein-coupled receptors like GPR88, which are implicated in striatal-associated disorders.[8] The (4-alkoxyphenyl)glycinamide scaffold is a key pharmacophore in this area.

-

Synthetic Building Block: The primary amino group provides a reactive handle for further chemical modification, allowing this compound to serve as a versatile intermediate for constructing more complex molecules, including heterocyclic systems and peptide mimics.

Safety and Handling

Caution: This compound is for research use only. A full safety assessment has not been performed.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Starting Materials: The starting material p-anisidine is toxic and an irritant. Chloroacetyl chloride is highly corrosive, toxic, and reacts violently with water.[9] Both must be handled with extreme care.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.

References

-

Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... ResearchGate. Retrieved from [Link]

-

Nguyen, T. C., Nguyen, T. H. V., Vo, D. D., Nguyen, T. K. T., Van Meervelt, L., & Vo-Thanh, G. (2021). Synthesis and structure of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide. IUCrData, 6(2). Retrieved from [Link]

-

Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 522–526. Retrieved from [Link]

-

Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (2014). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... ResearchGate. Retrieved from [Link]

-

Kenz, A., et al. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. IUCr. Retrieved from [Link]

-

Kalluraya, B., et al. (2007). The synthesis and antimicrobial study of some azetidinone derivatives with the para-anisidine moiety. ResearchGate. Retrieved from [Link]

-

Chakraborty, B. B., et al. (2014). 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. ResearchGate. Retrieved from [Link]

-

Asghar, M. N., et al. (2012). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. PMC - PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

-

Niamlaem, E., et al. (2022). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Amino-4-methoxyphenyl)acetamide. Retrieved from [Link]

-

Xia, Z., et al. (2021). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. PubMed Central. Retrieved from [Link]

-

Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. Retrieved from [Link]

-

Shushizadeh, M. R., Mostoufi, A., & Fakhrian, M. (2012). Sulfonylation of p-anisidine with p-chloro sulfonyl chloride in the presence of different catalyst with CH3CN as a solvent. ResearchGate. Retrieved from [Link]

-

RCSB PDB. (n.d.). N-[(E)-2-(4-Methoxyphenyl)vinyl]acetamide. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC - NIH. Retrieved from [Link]

-

Semantic Scholar. (2021). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST WebBook. Retrieved from [Link]

-

Pessah, N., et al. (2011). Design and pharmacological activity of glycinamide and N-methoxy amide derivatives of analogs and constitutional isomers of valproic acid. Semantic Scholar. Retrieved from [Link]

-

PubChem. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

Sources

- 1. 2-amino-N-(4-methoxyphenyl)acetamide | C9H12N2O2 | CID 409191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-amino-2-(4-methoxyphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is a substituted acetamide derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a primary amine, an amide linkage, and a methoxy-substituted aromatic ring, makes it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and potential applications, with a focus on the scientific principles and experimental details relevant to researchers in the field.

While the free base, 2-amino-N-(4-methoxyphenyl)acetamide, is identified by CAS Number 148627-63-8 , a specific and consistently registered CAS number for its hydrochloride salt has not been definitively established in major chemical databases. For the purpose of this guide, we will refer to the free base CAS number as the primary identifier. The hydrochloride salt is formed by the protonation of the primary amino group, which can enhance the compound's solubility in aqueous media, a desirable property for many biological and pharmaceutical applications.

Physicochemical Properties

The physicochemical properties of 2-amino-N-(4-methoxyphenyl)acetamide are crucial for its handling, formulation, and biological activity. The following table summarizes the key computed properties for the free base.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | PubChem[1] |

| Molecular Weight | 180.20 g/mol | PubChem[1] |

| IUPAC Name | 2-amino-N-(4-methoxyphenyl)acetamide | PubChem[1] |

| SMILES | COC1=CC=C(C=C1)NC(=O)CN | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 64.4 Ų | PubChem[1] |

| LogP (calculated) | 0.1 | PubChem[1] |

Synthesis and Manufacturing

The synthesis of 2-amino-N-(4-methoxyphenyl)acetamide hydrochloride is typically achieved through a two-step process starting from p-anisidine (4-methoxyaniline). The first step involves the chloroacetylation of p-anisidine to form the key intermediate, 2-chloro-N-(4-methoxyphenyl)acetamide. This is followed by amination to introduce the primary amino group, and finally, salt formation with hydrochloric acid.

Step 1: Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide

The chloroacetylation of p-anisidine is a well-established reaction. It involves the reaction of p-anisidine with chloroacetyl chloride in a suitable solvent.

Caption: Synthesis of the key intermediate.

Experimental Protocol: Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide [2]

-

Dissolution: Dissolve 0.047 mol of 4-methoxyaniline in 40 mL of pure acetic acid in a flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath to cool the solution.

-

Addition of Reagent: While stirring, add chloroacetyl chloride (0.047 mol) portion-wise to the cooled solution. The portion-wise addition helps to control the exothermic reaction.

-

Reaction Quenching and Precipitation: After the addition is complete, add a solution of sodium acetate (35 mL). A solid precipitate should form after approximately 30 minutes of stirring at room temperature. The sodium acetate neutralizes the hydrochloric acid byproduct and facilitates the precipitation of the product.

-

Isolation and Purification: Filter the resulting solid and wash it with cold water to remove any remaining salts and acetic acid. Dry the solid and recrystallize it from ethanol to obtain pure, colorless crystals of 2-chloro-N-(4-methoxyphenyl)acetamide.

Step 2: Amination and Hydrochloride Salt Formation

The second step involves the nucleophilic substitution of the chlorine atom in 2-chloro-N-(4-methoxyphenyl)acetamide with an amino group. This is commonly achieved using ammonia or a protected form of ammonia, followed by deprotection. The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt.

Caption: Conversion to the final product.

Experimental Protocol: Amination and Hydrochloride Salt Formation (General Procedure)

-

Amination: Dissolve the 2-chloro-N-(4-methoxyphenyl)acetamide intermediate in a suitable solvent (e.g., ethanol, dioxane). Add a source of ammonia, such as a solution of ammonia in methanol or liquid ammonia, in excess. The reaction is typically heated to drive it to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent and excess ammonia are removed under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with water to remove any ammonium salts. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated to yield the crude free base.

-

Purification: The crude product can be purified by column chromatography or recrystallization.

-

Hydrochloride Salt Formation: Dissolve the purified free base in an anhydrous solvent such as diethyl ether or isopropanol. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable anhydrous solvent (e.g., HCl in dioxane) dropwise. The hydrochloride salt will precipitate out of the solution.

-

Isolation: The precipitated salt is collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum.

Applications in Drug Discovery and Development

N-aryl-2-aminoacetamide scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. These compounds can serve as crucial intermediates in the synthesis of novel therapeutic agents.

-

Antimicrobial Agents: The amide moiety is a key structural feature in many antimicrobial drugs. The title compound and its derivatives have been investigated for their potential as antimicrobial agents. For instance, a related compound, 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide, has been synthesized and studied for its biological applications.[3]

-

Enzyme Inhibitors: The 2-amino-N-arylacetamide core structure has been identified as a promising scaffold for the development of enzyme inhibitors. For example, compounds with a similar backbone have been investigated as inhibitors of bacterial aminoacyl-tRNA synthetases, which are essential enzymes for bacterial survival, making them attractive targets for new antibiotics.

-

Cardiovascular Drugs: Derivatives of 2-amino-N-phenylacetamide have been developed as cardiovascular drugs. For example, Midodrine, which is (±)2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride, is used to treat orthostatic hypotension.[4] This highlights the potential of this class of compounds in cardiovascular drug discovery.

-

Anticancer Drug Intermediates: A related isomer, N-(4-Amino-2-methoxyphenyl)acetamide, is a known intermediate in the synthesis of the anticancer drug Amsacrine.[5] This underscores the importance of amino-methoxyphenyl-acetamide derivatives as building blocks in the synthesis of complex pharmaceutical agents.

Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

-

Ingestion: May be harmful if swallowed.[7]

-

Skin and Eye Contact: May cause skin and eye irritation.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Analytical Methods

The characterization and quality control of 2-amino-N-(4-methoxyphenyl)acetamide hydrochloride can be performed using a variety of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule, such as N-H, C=O, and C-O stretches.

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the compound and for quantitative analysis. A reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would likely be a suitable starting point for method development.

Conclusion

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is achievable through a straightforward multi-step process, and its structure provides a versatile scaffold for the creation of novel bioactive molecules. While a dedicated CAS number for the hydrochloride salt is not consistently documented, the properties and reactivity of the free base are well-defined. As with any chemical compound, proper safety precautions are essential during handling and use. Further research into the biological activities of derivatives of this compound may lead to the discovery of new therapeutic agents.

References

-

Butt, M. S., et al. (2012). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1968. Available at: [Link]

-

PubChem. (n.d.). 2-amino-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Ben-M'barek, K., et al. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 58(Pt 6), o699–o700. Available at: [Link]

- Sanmar Speciality Chemicals Ltd. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. U.S. Patent No. 7,094,928 B2.

-

Ben M'barek, K., et al. (2019). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1668–1672. Available at: [Link]

Sources

- 1. N-(2-Amino-4-methoxyphenyl)acetamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arctomsci.com [arctomsci.com]

- 4. Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

Unraveling the Therapeutic Potential: A Technical Guide to the Postulated Mechanisms of Action of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic promise is a cornerstone of advancing patient care. "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" is one such compound that, while not extensively characterized in publicly available literature, possesses a chemical scaffold suggestive of several potential mechanisms of action. Its structural similarity to known therapeutic agents provides a fertile ground for hypothesis-driven investigation into its pharmacological profile.

This technical guide offers a comprehensive exploration of four plausible mechanisms of action for "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride". As direct evidence is limited, this document is structured as a proactive investigation, presenting each hypothesized mechanism based on the established activities of structurally related compounds. For each potential pathway, we will delve into the underlying molecular biology, propose a detailed in vitro and in vivo experimental workflow for validation, and provide the scientific rationale behind these investigative strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of this and similar molecules.

Hypothesized Mechanism 1: Analgesic and Antipyretic Activity via Paracetamol-like Action

The structural resemblance of "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" to N-(4-methoxyphenyl)acetamide (Methacetin), a known metabolite of which is paracetamol (acetaminophen), strongly suggests a potential for analgesic and antipyretic effects.[1] The mechanism of paracetamol is multifaceted and primarily acts within the central nervous system.[2][3]

Postulated Signaling Pathway

The proposed mechanism involves three key components:

-

Cyclooxygenase (COX) Inhibition: Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in the periphery, but it is thought to be more active against a potential splice variant, COX-3, in the central nervous system.[2] This inhibition would reduce the synthesis of prostaglandins, key mediators of pain and fever.

-

Modulation of the Endocannabinoid System: A metabolite of paracetamol, AM404, is formed in the brain and acts as an agonist of the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid CB1 receptors.[1][4] This activity can contribute to analgesia.

-

Serotonergic Pathway Activation: Paracetamol has been shown to activate descending serotonergic pathways, which play a crucial role in pain modulation.[2][5]

Caption: Postulated Paracetamol-like Mechanism of Action.

Experimental Validation Workflow

To investigate this hypothesis, a multi-tiered approach is recommended, starting with in vitro assays and progressing to in vivo models.

Experimental Workflow: Analgesic/Antipyretic Activity

Caption: Experimental workflow for validating analgesic and antipyretic activity.

Detailed Protocols:

1.2.1. In Vitro Metabolite Identification by LC-MS/MS

-

Objective: To identify if "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" is metabolized to a paracetamol-like compound.

-

Methodology:

-

Incubate the test compound with human liver microsomes in the presence of NADPH.

-

Collect samples at various time points.

-

Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Compare the mass spectra of the metabolites with that of a paracetamol standard.

-

1.2.2. In Vitro COX Inhibition Assay

-

Objective: To determine the inhibitory activity of the parent compound and its metabolites on COX enzymes.

-

Methodology:

-

Utilize commercially available COX-1, COX-2, and COX-3 inhibitor screening kits.

-

Incubate the enzymes with arachidonic acid in the presence and absence of the test compounds.

-

Measure the production of prostaglandins (e.g., PGE2) using an ELISA or a fluorescent probe.

-

Calculate the IC50 values for each compound against each COX isoform.

-

1.2.3. In Vivo Analgesia and Antipyresis Models

-

Objective: To assess the in vivo efficacy of the compound in reducing pain and fever.

-

Methodology (Hot Plate Test for Analgesia):

-

Administer the test compound or vehicle to rodents.

-

Place the animals on a hot plate maintained at a constant temperature.

-

Measure the latency to a pain response (e.g., licking a paw, jumping).

-

An increase in latency indicates an analgesic effect.

-

-

Methodology (Yeast-Induced Fever for Antipyresis):

-

Induce fever in rats by subcutaneous injection of brewer's yeast suspension.

-

Administer the test compound or vehicle orally.

-

Monitor rectal temperature at regular intervals.

-

A reduction in temperature compared to the vehicle group indicates an antipyretic effect.

-

| Parameter | Expected Outcome for Positive Result |

| Metabolite Identification | Detection of a metabolite with a mass-to-charge ratio corresponding to a paracetamol-like structure. |

| COX Inhibition | Selective inhibition of COX-3 or non-selective weak inhibition of COX-1 and COX-2. |

| In Vivo Analgesia | Significant increase in pain threshold in animal models. |

| In Vivo Antipyresis | Significant reduction in fever in animal models. |

Hypothesized Mechanism 2: Anticancer Activity via Cyclin-Dependent Kinase (CDK) Inhibition

The N-aryl acetamide scaffold is present in some known inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[6][7][8] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of anticancer drugs.[6][7][9]

Postulated Signaling Pathway

The proposed mechanism involves the inhibition of specific CDKs, leading to cell cycle arrest and apoptosis in cancer cells.

-

ATP-Competitive Inhibition: The compound is hypothesized to bind to the ATP-binding pocket of CDKs, preventing the phosphorylation of their substrates.[6][7]

-

Cell Cycle Arrest: Inhibition of CDKs (e.g., CDK2, CDK4/6) prevents the phosphorylation of key proteins like the retinoblastoma protein (Rb), leading to arrest in the G1 phase of the cell cycle.[6][7]

-

Apoptosis: Prolonged cell cycle arrest can trigger programmed cell death (apoptosis).

Caption: Postulated mechanism of anticancer activity via CDK inhibition.

Experimental Validation Workflow

Experimental Workflow: CDK Inhibition

Caption: Experimental workflow for validating CDK inhibitory activity.

Detailed Protocols:

2.2.1. In Vitro Kinase Panel Screening

-

Objective: To determine the inhibitory profile of the compound against a panel of kinases, including various CDKs.

-

Methodology:

-

Utilize a commercial kinase profiling service or an in-house panel of purified recombinant kinases.

-

Perform kinase activity assays (e.g., radiometric, fluorescence-based, or luminescence-based) in the presence of the test compound at a fixed concentration.

-

Identify the kinases that are significantly inhibited.

-

For promising CDK hits, perform dose-response studies to determine the IC50 values.

-

2.2.2. Cancer Cell Line Proliferation Assay

-

Objective: To assess the antiproliferative effect of the compound on various cancer cell lines.

-

Methodology (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere.

-

Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

Add MTT reagent, which is converted to a colored formazan product by viable cells.

-

Measure the absorbance of the formazan product to determine cell viability.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

2.2.3. Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine if the compound induces cell cycle arrest.

-

Methodology:

-

Treat cancer cells with the test compound at its GI50 concentration for 24-48 hours.

-

Harvest the cells, fix them, and stain with a DNA-binding dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells using a flow cytometer.

-

An accumulation of cells in a specific phase of the cell cycle (e.g., G1) indicates cell cycle arrest.

-

| Parameter | Expected Outcome for Positive Result |

| Kinase Panel Screening | Potent and selective inhibition of one or more CDKs. |

| Cell Proliferation | Dose-dependent inhibition of cancer cell line growth. |

| Cell Cycle Analysis | Accumulation of cells in the G1 or other phases of the cell cycle. |

| Apoptosis Assay | Increased percentage of apoptotic cells upon treatment. |

| Xenograft Model | Significant reduction in tumor growth in vivo. |

Hypothesized Mechanism 3: Antimalarial Activity via PfSTART1 Inhibition

Recent studies have identified aryl amino acetamides as a class of antimalarial compounds that target the Plasmodium falciparum STAR-related lipid transfer protein (PfSTART1).[10][11][12] Inhibition of this protein disrupts the development of the parasite at the ring stage.[10][11][12]

Postulated Signaling Pathway

The proposed mechanism involves the direct inhibition of PfSTART1, leading to a disruption of lipid trafficking and membrane expansion in the parasite.

-

PfSTART1 Binding: The compound is hypothesized to bind to PfSTART1, a protein essential for lipid transport within the parasite.

-

Inhibition of Lipid Transfer: This binding event inhibits the protein's function, preventing the transfer of lipids necessary for the expansion of the parasitophorous vacuole membrane.[10][11]

-

Arrest of Ring-Stage Development: The inability to expand this membrane arrests the development of the parasite at the early ring stage, ultimately leading to its death.[10][11]

Caption: Postulated mechanism of antimalarial activity via PfSTART1 inhibition.

Experimental Validation Workflow

Experimental Workflow: Antimalarial Activity

Caption: General workflow for elucidating the mechanism of action of a novel antimicrobial agent.

Detailed Protocols:

4.2.1. Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Methodology (Broth Microdilution):

-

Prepare serial dilutions of the test compound in a 96-well plate containing microbial growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

4.2.2. Macromolecular Synthesis Assays

-

Objective: To determine if the compound inhibits the synthesis of major macromolecules (DNA, RNA, protein, cell wall).

-

Methodology:

-

Expose the microbial cells to the test compound at its MIC.

-

Add radiolabeled precursors for each macromolecule (e.g., [3H]thymidine for DNA, [3H]uridine for RNA, [3H]leucine for protein, [14C]N-acetylglucosamine for peptidoglycan).

-

Measure the incorporation of the radiolabel into the respective macromolecule over time.

-

Inhibition of incorporation of a specific precursor suggests that the corresponding biosynthetic pathway is the target. [13] 4.2.3. Membrane Permeability Assays

-

-

Objective: To assess if the compound disrupts the integrity of the microbial cell membrane.

-

Methodology (Propidium Iodide Uptake):

-

Treat microbial cells with the test compound.

-

Add propidium iodide, a fluorescent dye that can only enter cells with compromised membranes.

-

Measure the increase in fluorescence using a fluorometer or flow cytometer.

-

An increase in fluorescence indicates membrane damage. [14]

Parameter Expected Outcome for Positive Result MIC Determination Low MIC values against a range of pathogenic microbes. Macromolecular Synthesis Specific inhibition of one or more macromolecular synthesis pathways. Membrane Permeability Increased uptake of membrane-impermeable dyes. | Target Identification | Identification of specific protein targets through affinity-based or proteomic approaches. |

-

Conclusion

"2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" represents a molecule of significant interest due to its structural relationship to a variety of bioactive compounds. The four hypothesized mechanisms of action presented in this guide—analgesic/antipyretic, anticancer, antimalarial, and broad-spectrum antimicrobial—provide a solid foundation for a comprehensive investigation into its therapeutic potential. The detailed experimental workflows and protocols outlined herein offer a systematic and scientifically rigorous approach to elucidating the precise molecular targets and signaling pathways of this compound. Through such a structured and hypothesis-driven research program, the full therapeutic value of "2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride" can be thoroughly explored, potentially leading to the development of a novel therapeutic agent.

References

- Graham, G. G., Davies, M. J., Day, R. O., Mohamudally, A., & Scott, K. F. (2013). The modern pharmacology of paracetamol: therapeutic actions, mechanism of action, metabolism, toxicity and recent pharmacological findings. Inflammopharmacology, 21(3), 201–232.

- Jóźwiak-Bębenista, M., & Nowak, J. Z. (2014). Paracetamol: mechanism of action, applications and safety concern. Acta Poloniae Pharmaceutica, 71(1), 11–23.

- Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130–146.

- Bertolini, A., Ferrari, A., Ottani, A., Guerzoni, S., Tacchi, R., & Leone, S. (2006). Paracetamol: new vistas of an old drug. CNS Drug Reviews, 12(3-4), 250–275.

- Mallet, C., Daulhac, L., Bonnefont, J., Ledent, C., Etienne, M., Chapuy, E., ... & Eschalier, A. (2008). Endocannabinoid and serotonergic systems are needed for acetaminophen-induced analgesia. Pain, 139(1), 190–200.

- Wood, D. J., & Endicott, J. A. (2018). Structural insights into the functional diversity of the CDK-cyclin family. Open Biology, 8(9), 180112.

- Pickering, G., Estève, V., Loriot, M. A., Eschalier, A., & Dubray, C. (2008). Acetaminophen reinforces descending inhibitory pain pathways. Clinical Pharmacology & Therapeutics, 84(1), 47–51.

-

BPS Bioscience. (n.d.). CDK4 Assay Kit. Retrieved from [Link]

- Dans, M. G., Boulet, C., Watson, G. M., Nguyen, W., Dziekan, J. M., Evelyn, C., ... & Gilson, P. R. (2024). Aryl amino acetamides prevent Plasmodium falciparum ring development via targeting the lipid-transfer protein PfSTART1.

- Soni, R., Kumar, A., & Singh, R. (2019). A review on cyclin-dependent kinase inhibitors for cancer therapy. Future Journal of Pharmaceutical Sciences, 5(1), 1-13.

- Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology, 15(6), 122.

- Nguyen, W., et al. (2023). Aryl amino acetamides prevent the development of Plasmodium falciparum rings via inhibition of the lipid transfer protein PfSTART1. bioRxiv.

- Familoni, O. B., et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules, 28(11), 4485.

- Nguyen, W., et al. (2024). Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein. European Journal of Medicinal Chemistry, 270, 116354.

- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517.

- Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach. (2024). Scientific Reports, 14(1), 25686.

- Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. (2020). Research Journal of Pharmacy and Technology, 13(8), 3663-3668.

- Lee, J. C., & Lee, Y. C. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 13(3), e02240-21.

- Chemical basis for the antimicrobial activity of acetanilides. (2005). Journal of the Chilean Chemical Society, 50(2), 527-532.

- N-Aryl-[(2R)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide as Antifungal Agents. (2011). Asian Journal of Chemistry, 23(11), 4705.

- Singh, P., & Kumar, V. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review.

- Hernandez-Hernandez, E., et al. (2017). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 22(4), 579.

- Elucidation of the Mode of Action of a New Antibacterial Compound Active against Staphylococcus aureus and Pseudomonas aeruginosa. (2016). PLoS ONE, 11(5), e0155139.

- The Mechanistic Targets of Antifungal Agents: An Overview. (2001). Current Medicinal Chemistry, 8(10), 1165-1190.

-

Chemistry of anti protozoal drugs.pdf. (n.d.). SlideShare. Retrieved from [Link]

- Development and validation of an automated enzyme assay for paracetamol (acetaminophen). (1991). Annals of Clinical Biochemistry, 28(Pt 5), 470-475.

- Efficacy and Mechanism of an Action of Antiprotozoal Drugs for Protozoal Infections. (2022). Journal of Bacteriology and Parasitology, 14(10), 494.

- Antifungal agents: mechanisms of action. (2002). British Journal of Pharmacology, 136(7), 939-952.

- The mechanisms of action of antiprotozoal and anthelmintic drugs in man. (1997). General Pharmacology, 28(2), 273-299.

- Analysis of Biological Activity Like Antioxidant, Antimicrobial, and DNA Damage of Paracetamol. (2024). Journal of Biochemical Technology, 15(1), 1-8.

- In-Vitro Comparative Dissolution Study of Commercially Available Paracetamol Tablet. (2020). International Journal of Pharmaceutical Sciences and Research, 11(1), 254-259.

- Determination of in-vitro Equivalence of Paracetamol Tablets. (2014). Journal of Pharmaceutical Sciences and Research, 6(10), 346-349.

- Antibiotics with novel mechanism of action discovered. (2019). Drug Target Review.

-

antiprotozoal drug. (n.d.). Britannica. Retrieved from [Link]

- Performance evaluation of five commercial assays for detection of acetaminophen. (2018).

Sources

- 1. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens | MDPI [mdpi.com]

- 2. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

- 3. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Aryl amino acetamides prevent Plasmodium falciparum ring development via targeting the lipid-transfer protein PfSTART1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aryl amino acetamides prevent Plasmodium falciparum ring development via targeting the lipid-transfer protein PfSTART1 : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. Aryl amino acetamides prevent the development of Plasmodium falciparum rings via inhibition of the lipid transfer protein PfSTART1 | bioRxiv [biorxiv.org]

- 12. Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elucidation of the Mode of Action of a New Antibacterial Compound Active against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of the novel chemical entity, 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride. In the absence of direct empirical data, this document leverages a robust structure-activity relationship (SAR) analysis of its core chemical moieties: the 2-aminoacetamide pharmacophore and the N-(4-methoxyphenyl) substituent. By examining the established biological profiles of structurally analogous compounds, we extrapolate and propose a spectrum of plausible therapeutic applications for this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for initiating preclinical investigations. We will delve into hypothesized mechanisms of action and provide detailed, actionable experimental protocols to systematically evaluate its potential as an antimicrobial, anti-inflammatory, and neuroprotective agent.

Introduction: Deconstructing 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride for Biological Plausibility

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is a small molecule characterized by a central acetamide linker, a terminal primary amine, and a para-substituted methoxyphenyl ring. The hydrochloride salt form enhances its solubility in aqueous media, a favorable property for biological testing. A logical starting point for predicting its biological activities is to dissect the molecule into its key functional components and analyze their known pharmacological roles.

-

The 2-Aminoacetamide Core: This motif is a versatile scaffold found in a variety of biologically active compounds. Derivatives of 2-aminoacetamide have demonstrated a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The presence of the primary amine and the amide bond provides opportunities for hydrogen bonding and other non-covalent interactions with biological targets.

-

The N-(4-methoxyphenyl) Group: The N-phenylacetamide substructure is famously represented by acetanilide, one of the earliest synthetic analgesics[3]. The para-methoxy substitution, as seen in N-(4-methoxyphenyl)acetamide (methacetin), is known to influence the electronic and lipophilic properties of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic profile[4][5]. Methoxyphenyl groups are present in numerous compounds with demonstrated anti-inflammatory effects[6].

Based on this preliminary SAR analysis, we hypothesize that 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride may possess antimicrobial, anti-inflammatory, and neuroprotective properties. The following sections will explore the scientific rationale behind each of these potential activities and propose a roadmap for their experimental validation.

Postulated Biological Activity I: Antimicrobial Efficacy

The acetamide scaffold is a common feature in many antimicrobial agents[2]. Furthermore, derivatives of N-phenylacetamide have shown promising antibacterial and nematicidal activities[7][8]. The combination of the aminoacetamide core with the methoxyphenyl ring could lead to a molecule with potent and broad-spectrum antimicrobial properties.

Proposed Mechanism of Action

The antimicrobial action could arise from several potential mechanisms, including:

-

Disruption of Cell Membrane Integrity: The amphipathic nature of the molecule may allow it to intercalate into the bacterial cell membrane, leading to increased permeability and cell death. This can be visualized by the workflow below.

-

Inhibition of Essential Enzymes: The compound could act as an inhibitor of key bacterial enzymes involved in metabolic pathways or cell wall synthesis.

Caption: Experimental workflow for evaluating antimicrobial potential.

Experimental Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride against a panel of clinically relevant bacteria.

Materials:

-

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile deionized water or DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-